N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dihydropyridazine ring, followed by the introduction of the acetamidophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyridazine derivatives with different substituents. These compounds may share some structural features but differ in their specific functional groups and properties.
Uniqueness
N-(4-ACETAMIDOPHENYL)-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-13-4-3-5-17(12-13)24-11-10-18(26)19(23-24)20(27)22-16-8-6-15(7-9-16)21-14(2)25/h3-12H,1-2H3,(H,21,25)(H,22,27) |
InChI Key |
AWZPUXQUUWYOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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